Arphamenine B

Aminopeptidase B Enzyme Inhibition IC50

Research on aminopeptidase B (AP-B) is often confounded by broad-spectrum inhibitors that mask target-specific phenotypes. Arphamenine B is a microbial-derived, Zn²⁺-dependent exopeptidase inhibitor with a well-defined selectivity profile (IC₅₀ = 9.0 μM) that specifically blocks removal of N-terminal Arg/Lys residues. - Enables unambiguous AP-B functional assignment when used alongside Bestatin or Amastatin. - Lacks direct growth-inhibitory effects on leukemic cells, separating immune potentiation from cytotoxicity. - Strongly inhibits the oligopeptide/H⁺ symporter, uncoupling peptide uptake from intracellular hydrolysis. Supplied with full analytical documentation; ≥95% HPLC purity; stable at -20 °C; ready for global dispatch.

Molecular Formula C16H24N4O4
Molecular Weight 336.39 g/mol
Cat. No. B1215621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArphamenine B
Synonyms5-amino-8-guanidino-2-(4-hydroxyphenylmethyl)-4-oxooctanoic acid
arphamenine B
Molecular FormulaC16H24N4O4
Molecular Weight336.39 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O)O
InChIInChI=1S/C16H24N4O4/c17-13(2-1-7-20-16(18)19)14(22)9-11(15(23)24)8-10-3-5-12(21)6-4-10/h3-6,11,13,21H,1-2,7-9,17H2,(H,23,24)(H4,18,19,20)
InChIKeyRRJCLYMGCZJLBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arphamenine B: A Selective Aminopeptidase B Inhibitor for Specialized Protease Characterization and Transport Studies


Arphamenine B (CAS: 88465-81-0) is a microbial-derived, Zn²⁺-dependent exopeptidase inhibitor that specifically targets aminopeptidase B (EC 3.4.11.6) [1]. It is a structural analog of Arphamenine A, differentiated by a hydroxyl group, and is produced by Chromobacterium violaceum [2][3]. This compound is a critical research tool due to its unique ability to selectively inhibit the removal of N-terminal arginine and lysine residues [1][4].

The Critical Distinction: Why Arphamenine B Cannot Be Replaced by Broad-Spectrum Aminopeptidase Inhibitors


The aminopeptidase inhibitor class is heterogeneous, with compounds exhibiting distinct target selectivity and functional outcomes. Substituting Arphamenine B with a generic aminopeptidase inhibitor like Bestatin or Amastatin is scientifically unsound due to profound differences in their biological profiles. While Bestatin is a broad-spectrum inhibitor affecting multiple aminopeptidases, Arphamenine B demonstrates a more restricted activity profile, particularly regarding its lack of growth inhibition in specific leukemic cell lines [1]. Furthermore, Amastatin potently inhibits dipeptide hydrolysis but has minimal effect on transport, whereas Arphamenine B strongly inhibits the oligopeptide/H⁺ symporter [2]. These divergent mechanisms render these compounds non-interchangeable for targeted research applications.

Quantitative Differentiation: Head-to-Head Performance Data for Arphamenine B vs. Key Comparators


Comparative Aminopeptidase B Inhibition Potency: Arphamenine B vs. Bestatin

Arphamenine B demonstrates superior potency as an aminopeptidase B inhibitor compared to the broad-spectrum inhibitor Bestatin in a specific enzymatic assay. In a study using a membrane aminopeptidase from Ascaris suum, Arphamenine B exhibited a lower IC50 value (9.0 μM) than Bestatin (15.0 μM) [1]. This indicates a higher affinity for the target enzyme under the specific assay conditions.

Aminopeptidase B Enzyme Inhibition IC50

Differential Impact on Oligopeptide Transport: Arphamenine B as a Potent Symporter Inhibitor

Arphamenine B is a potent inhibitor of the oligopeptide/H⁺ symporter, a property not shared by all aminopeptidase inhibitors. A direct comparative study in kidney brush border membrane vesicles showed that Arphamenine B strongly inhibits dipeptide transport (EC50 = 15-67 μM), while the aminopeptidase inhibitor Amastatin had minimal effect (EC50 > 50 mM) [1]. This highlights a distinct and functionally divergent mechanism of action.

Oligopeptide/H+ Symporter Transport Inhibition EC50

Divergent Cellular Effects: Arphamenine B Lacks Growth Inhibitory Activity Observed with Bestatin

Unlike Bestatin (ubenimex), which induces apoptosis and inhibits growth in several human leukemic cell lines, Arphamenine B does not exhibit this effect. In a study on human leukemic cells, Bestatin showed potent growth inhibition, while Arphamenine B, along with Amastatin A, demonstrated no growth inhibitory effects [1]. This functional divergence is a key differentiator for cellular studies.

Leukemia Apoptosis Cell Growth Inhibition

Target Selectivity: Arphamenine B Specifically Inhibits Aminopeptidase B, Not Aminopeptidase N

Arphamenine B exhibits high target specificity. In a study on human metastatic HT1080 fibrosarcoma cells, the aminopeptidase responsible for matrix degradation was identified as aminopeptidase N (AP-N). This activity was effectively suppressed by several broad-spectrum AP-N inhibitors (actinonin A, bestatin, leuhistin, matlystatin A), but not by Arphamenine B, which is specific for aminopeptidase B [1]. This confirms that Arphamenine B does not inhibit AP-N.

Aminopeptidase N Metastasis Matrix Degradation

Comparative Mitogenic Activity: Arphamenine B Stimulates Lymphocyte Proliferation

Arphamenine B, along with Bestatin and Arphamenine A, enhances immune responses. A study on mouse spleen lymphocytes showed that both Arphamenine A and B, as well as Bestatin, increased [³H]thymidine incorporation, a marker of cell proliferation [1]. This confirms a shared class effect for immunopotentiation among these compounds.

Immunology Mitogenesis Lymphocyte Proliferation

High-Impact Research Applications: Where Arphamenine B Provides Definitive Value


Characterization and Functional Studies of Novel Aminopeptidases B

Arphamenine B is an essential tool for confirming the identity of a novel aminopeptidase as belonging to the B-type family (arginine/lysine-specific). Its well-defined potency (IC50 = 9.0 μM) and selectivity profile [1] make it a reliable standard for establishing the enzymatic fingerprint of new proteases. Researchers can use it in conjunction with broader-spectrum inhibitors like Bestatin to dissect complex proteolytic activities in biological samples, providing confidence that observed inhibition is due to AP-B [2].

Investigating the Functional Divergence of Oligopeptide Transport vs. Hydrolysis

This is a unique and high-value application where Arphamenine B is irreplaceable. Unlike Amastatin or leuhistin, which are potent inhibitors of dipeptide hydrolysis but not transport, Arphamenine B is a strong inhibitor of the oligopeptide/H⁺ symporter [1]. This differential pharmacology allows researchers to use Arphamenine B as a chemical probe to uncouple the processes of peptide uptake from intracellular degradation. This is critical for understanding nutrient absorption, drug delivery via peptide transporters, and renal peptide handling [2].

Differentiating Immunomodulatory Mechanisms from Direct Cytotoxicity in Oncology Research

In cancer research, distinguishing between an immunomodulatory effect and direct cytotoxicity is paramount. Bestatin exhibits both properties, complicating the interpretation of in vivo anti-tumor results. Arphamenine B offers a clear advantage as a control compound. It shares the immunopotentiating/mitogenic activity of Bestatin [1] but lacks the direct growth inhibitory effects on leukemic cell lines [2]. Using both compounds in parallel experiments enables researchers to dissect the contribution of aminopeptidase B inhibition and immune stimulation from direct apoptotic mechanisms.

Defining the Role of Aminopeptidase B in Specific Biological Processes

The high target selectivity of Arphamenine B makes it the inhibitor of choice for loss-of-function studies focused on aminopeptidase B. For example, in investigating the role of cell-surface peptidases in matrix degradation and tumor invasion, Arphamenine B was instrumental in confirming that the primary enzyme responsible in HT1080 cells was aminopeptidase N, not B [1]. Its use allows for more definitive conclusions about the physiological or pathological role of AP-B, avoiding the confounding off-target effects associated with broad-spectrum aminopeptidase inhibitors.

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